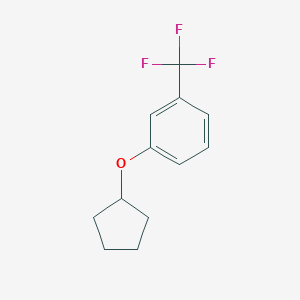

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C12H13F3O and its molecular weight is 230.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Rhenium-Catalyzed Trifluoromethylation of Aromatic Compounds :

- The compound is utilized in the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, showing potential in synthetic chemistry and material sciences. The process involves hypervalent iodine reagents and showcases the involvement of radical species, indicating its utility in radical-mediated synthetic methodologies (Mejía & Togni, 2012).

Trifluoromethylation for Heterocycle Synthesis :

- It plays a significant role in highly regioselective cycloadditions with benzynes and subsequent cross-coupling reactions, leading to the formation of multifunctional benzo-fused heterocycles. The trifluoromethyl group aids in regiocontrol and facilitates further substitution, indicating its importance in the synthesis of complex organic structures (Ikawa et al., 2015).

Photo-induced Radical Cyclization :

- The compound is involved in a photoinduced radical cyclization process with benzene-tethered 1,7-enynes, indicating its role in photochemical synthesis and the generation of multifunctional organic compounds. This process proceeds through a trifluoromethyl radical-triggered conjugated addition and intramolecular cyclization, showcasing its potential in advanced organic synthesis and material science (An, Kuang, & Wu, 2016).

Catalytic Cyclocondensation and Encapsulation :

- In catalytic cyclocondensation processes, the compound leads to the formation of pillar[5]arenes with selective arrangement of alkoxy groups, avoiding steric interactions. This structural feature is significant for encapsulation processes and can have implications in host-guest chemistry and molecular recognition (Kou et al., 2010).

Formation of Trifluoromethylated Aromatic Compounds :

- The compound is transformed into various trifluoromethylated aromatic and vinylic compounds, showcasing its versatility in synthesizing a wide range of functionalized materials. This transformation is critical for the development of pharmaceuticals, agrochemicals, and advanced materials (Radix-Large, Kucharski, & Langlois, 2004).

Material Science and Engineering Applications

Metallo-gels and Organo-gels Formation :

- The compound is involved in the formation of metallo-gels and organo-gels with various ligands, showing its utility in material science, especially in the design of novel gel materials. The gels exhibit fibrous structures and diverse thermal behavior, indicating their potential in various applications, including drug delivery systems and tissue engineering (Westcott et al., 2009).

Activation of Nonheme FeIII-OOH Intermediate :

- The compound is crucial in activating nonheme FeIII-OOH intermediates for rapid hydroxylation of cyclohexane and benzene. This activation leads to the formation of a highly electrophilic FeV═O oxidant, indicating its potential in catalysis and organic synthesis (Kal, Draksharapu, & Que, 2018).

Stabilizing and Chemo-Directing Influence of a CF3 Group :

- The CF3 group in the compound stabilizes metal-arene bond strength and facilitates the synthesis of functionalized cyclohexadienes. This property is critical in synthetic chemistry, as it allows for the preparation of highly functionalized organic compounds with potential applications in pharmaceuticals and material science (Myers et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The field of trifluoromethylation is a rapidly advancing area of research, with new methods and applications being developed regularly . Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of trifluoromethyl-containing compounds with improved properties .

Eigenschaften

IUPAC Name |

1-cyclopentyloxy-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c13-12(14,15)9-4-3-7-11(8-9)16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSVZOCDZOLUSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608779 |

Source

|

| Record name | 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-30-2 |

Source

|

| Record name | Benzene, 1-(cyclopentyloxy)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate](/img/structure/B113493.png)

![Benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B113508.png)